molecular formula C13H8F3NO2 B8195069 Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Cat. No.: B8195069
M. Wt: 267.20 g/mol
InChI Key: HFGZDGLJAHNTNI-UHFFFAOYSA-N
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Description

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and picolinate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate typically involves multi-step organic reactions. One common method starts with the preparation of the 2,6-difluorophenyl precursor, which is then subjected to a series of reactions to introduce the picolinate moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its fluorinated structure which can enhance bioavailability and metabolic stability.

    Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and van der Waals interactions. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(2,6-dichlorophenyl)-5-fluoropicolinate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    Methyl 6-(2,6-difluorophenyl)-5-chloropicolinate: Chlorine substitution on the picolinate ring, affecting its chemical properties and applications.

Uniqueness

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is unique due to the presence of multiple fluorine atoms, which can significantly alter its electronic properties, reactivity, and interactions with biological targets compared to its chlorinated or non-fluorinated analogs.

Properties

IUPAC Name

methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGZDGLJAHNTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a screw-cap vial equipped with a magnetic stir bar, methyl 6-bromo-5-fluoropyridine-2-carboxylate (Frontier Scientific, 200.2 mg, 0.8555 mmol) was added followed by 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Combi-Blocks, 310.2 mg, 1.292 mmol), and bis(tri-tert-butylphosphine)palladium (87.5 mg, 0.171 mmol). The vial was sealed with a PTFE-lined septum, evacuated and backfilled with nitrogen three times. 1,4-Dioxane (3.0 mL) was added via a syringe, followed by DIPEA (0.30 mL, 1.7 mmol) and deoxygenated water (0.1 mL). The mixture was heated at 100° C. for 2 h and was then allowed to cool to room temperature. The mixture was diluted with EtOAc (40 mL), washed with water (40 mL) and brine (40 mL), then dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by chromatography on silica gel (0-50% EtOAc in hexanes) to give the sub-title compound as a white solid (210.2 mg, 92%). LCMS calc. for C13H9F3NO2 (M+H)+: m/z=268.1. found 268.0.
Quantity
200.2 mg
Type
reactant
Reaction Step One
Quantity
310.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
87.5 mg
Type
catalyst
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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